2-(5-Methyl-1H-indol-3-yl)acetonitrile
Overview
Description
2-(5-Methyl-1H-indol-3-yl)acetonitrile is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound features a nitrile group attached to the acetonitrile moiety, which is further connected to the indole ring system. The presence of the methyl group at the 5-position of the indole ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-indol-3-yl)acetonitrile typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring system.
Nitrile Formation: The indole derivative is then reacted with a suitable nitrile source, such as acetonitrile, under basic conditions to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by nitrile formation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include phenylhydrazine, acetonitrile, and acid catalysts such as methanesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(5-Methyl-1H-indol-3-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)acetonitrile: Lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.
5-Methoxy-2-methyl-3-indoleacetic acid: Contains a methoxy group instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
2-(5-Methyl-1H-indol-3-yl)acetonitrile is unique due to the presence of the methyl group at the 5-position and the nitrile group, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-(5-methyl-1H-indol-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENYVKHKRHKWSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20489131 | |
Record name | (5-Methyl-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20489131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65881-14-3 | |
Record name | (5-Methyl-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20489131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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